molecular formula C6H10O2 B12772743 2-Methyl-cis-3-pentenoic acid CAS No. 55894-36-5

2-Methyl-cis-3-pentenoic acid

Cat. No.: B12772743
CAS No.: 55894-36-5
M. Wt: 114.14 g/mol
InChI Key: NFRJJFMXYKSRPK-ARJAWSKDSA-N
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Description

2-Methyl-cis-3-pentenoic acid is an organic compound with the molecular formula C6H10O2. It is a type of pentenoic acid, characterized by a five-carbon chain with a double bond and a carboxylic acid group. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-cis-3-pentenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the double bond and the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol.

    Substitution: Halogenation reactions can occur in the presence of halogens (e.g., bromine or chlorine) and appropriate catalysts.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methyl-cis-3-pentenoic acid involves its interaction with specific molecular targets and pathways. The double bond and carboxylic acid group play crucial roles in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, depending on the specific context and application .

Properties

CAS No.

55894-36-5

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(Z)-2-methylpent-3-enoic acid

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/b4-3-

InChI Key

NFRJJFMXYKSRPK-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\C(C)C(=O)O

Canonical SMILES

CC=CC(C)C(=O)O

boiling_point

199.00 to 200.00 °C. @ 760.00 mm Hg

solubility

very slightly

Origin of Product

United States

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